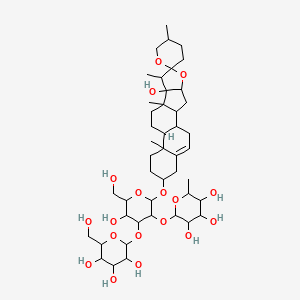

17-Hydroxygracillin

Beschreibung

Eigenschaften

Molekularformel |

C45H72O18 |

|---|---|

Molekulargewicht |

901.0 g/mol |

IUPAC-Name |

2-[5-hydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H72O18/c1-19-8-13-44(56-18-19)21(3)45(55)29(63-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,45)5)58-41-38(62-39-35(53)33(51)30(48)20(2)57-39)37(32(50)28(17-47)60-41)61-40-36(54)34(52)31(49)27(16-46)59-40/h6,19-21,23-41,46-55H,7-18H2,1-5H3 |

InChI-Schlüssel |

CECFADWCOVINPQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling 17-Hydroxygracillin: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Summary

17-Hydroxygracillin, a naturally occurring steroidal saponin (B1150181), has emerged as a compound of significant interest within the scientific community. This technical guide provides an in-depth exploration of its discovery, primary natural source, and the methodologies employed for its isolation and characterization. Quantitative data from key studies are presented to offer a comparative perspective, and detailed experimental protocols are outlined to facilitate further research. Additionally, this document visualizes the logical workflow of its isolation and the general structure of related saponins (B1172615) to enhance understanding.

Discovery and Natural Source

This compound, also known as Polyphyllin D, was first identified as a constituent of the rhizomes of Paris polyphylla var. yunnanensis, a perennial flowering plant belonging to the Melanthiaceae family.[1][2] This plant has a long history of use in traditional Chinese medicine. The discovery of this compound was part of broader phytochemical investigations into the steroidal saponin content of Paris polyphylla, a genus known for its rich and diverse array of these bioactive compounds.[3][4][5]

While the initial discovery of this compound is attributed to studies on Paris polyphylla, it is structurally related to gracillin, a compound found in various Dioscorea species. The systematic name for Polyphyllin D (this compound) is diosgenyl α-L-rhamnopyranosyl-(1 → 2)-[(α-L-arabinofuranosyl-(1 → 4)-β-D-glucopyranoside)].

Physicochemical Properties and Structure

The structural elucidation of this compound and other steroidal saponins from its natural source was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Data for this compound (Polyphyllin D)

| Property | Value | Source |

| Molecular Formula | C44H70O16 | |

| Molecular Weight | 855.02 g/mol | |

| Appearance | White powder | General observation from isolation studies |

| Solubility | Soluble in methanol, ethanol, DMSO |

Experimental Protocols: Isolation and Characterization

The isolation of this compound from its natural source, Paris polyphylla, follows a multi-step process involving extraction, fractionation, and purification. The general workflow is applicable to the isolation of various steroidal saponins from this plant.

General Isolation Protocol

-

Extraction: The dried and powdered rhizomes of Paris polyphylla are typically extracted with a polar solvent, most commonly 70% ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the saponins.

-

Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The steroidal saponins, including this compound, are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol extract is subjected to a series of chromatographic separations to isolate the individual saponins. This is a critical and often iterative process.

-

Column Chromatography: Initial separation is often performed on a silica (B1680970) gel column, eluting with a gradient of chloroform (B151607) and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

-

-

Structure Elucidation: The purified compound is then subjected to spectroscopic analysis to confirm its structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the detailed structure of the aglycone and the sugar moieties, as well as the linkages between them.

-

Visualization of the Isolation Workflow

Biological Activity

This compound (Polyphyllin D) has been the subject of numerous studies investigating its biological activities, with a primary focus on its anticancer properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against a variety of cancer cell lines. Its proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

Table 2: In Vitro Cytotoxicity of this compound (Polyphyllin D)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 5 | |

| MDA-MB-231 | Breast Cancer | 2.5 | |

| HepG2 (drug-resistant) | Liver Cancer | Potent activity reported | |

| Jurkat | Leukemia | Cytotoxicity observed | |

| Neuroblastoma cells | Neuroblastoma | Cell viability reduced |

Signaling Pathways

The anticancer effects of this compound are mediated through its interaction with various cellular signaling pathways. One of the key pathways implicated is the mitochondrial apoptotic pathway.

Future Directions

The potent biological activities of this compound, particularly its anticancer effects, position it as a promising lead compound for drug development. Future research should focus on several key areas:

-

Total Synthesis: The development of an efficient total synthesis route for this compound would provide a sustainable supply for further research and development, independent of its natural source.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogues of this compound will be crucial to identify the key structural features responsible for its bioactivity and to optimize its therapeutic properties.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are necessary to evaluate the therapeutic efficacy, pharmacokinetic profile, and safety of this compound in animal models of various diseases.

-

Mechanism of Action: Further elucidation of the precise molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.

This in-depth technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, providing a comprehensive overview of the discovery, isolation, and biological significance of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Polyphyllin D-loaded solid lipid nanoparticles for breast cancer: Synthesis, characterization, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New steroidal saponins and sterol glycosides from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three new steroidal saponins from the rhizome of Paris polyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 17-Hydroxygracillin in Plants: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxygracillin is a steroidal saponin (B1150181) of significant interest due to its potential pharmacological activities. As a derivative of gracillin (B1672132), it belongs to a class of complex natural products found predominantly in plants of the Dioscorea genus. The elucidation of its biosynthetic pathway is crucial for understanding its natural production and for developing biotechnological methods for its synthesis. This technical guide outlines the putative biosynthetic pathway of this compound, drawing upon the established principles of steroidal saponin biosynthesis. While the complete pathway has not been fully elucidated in a single study, this document consolidates current knowledge to propose a scientifically grounded sequence of enzymatic reactions. We detail the key enzyme families involved, present quantitative data from homologous pathways, provide generalized experimental protocols for pathway characterization, and visualize the proposed metabolic route and experimental workflows.

Introduction to Steroidal Saponins (B1172615)

Steroidal saponins are a diverse group of plant secondary metabolites characterized by a steroid aglycone backbone linked to one or more sugar chains.[1][2] These compounds play essential roles in plant defense and have a wide array of applications in the pharmaceutical industry, serving as precursors for the synthesis of steroid drugs.[1][2] The biosynthesis of these complex molecules begins with common isoprenoid precursors and involves a series of modifications by specialized enzyme families, primarily Cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).[3]

Gracillin is a spirostanol-type saponin found in various Dioscorea species, with an aglycone core known as diosgenin (B1670711). This compound is a hydroxylated derivative of gracillin, with the additional hydroxyl group at the C-17 position of the steroid backbone conferring altered biological activity. This document presents a hypothesized pathway for its formation, divided into three core stages: formation of the diosgenin aglycone, glycosylation to yield gracillin, and the final hydroxylation step to produce this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three major stages, beginning with the widely distributed plant sterol, cholesterol.

Stage 1: Formation of the Diosgenin Aglycone from Cholesterol

The initial phase involves the conversion of cholesterol into the spirostanol (B12661974) aglycone, diosgenin. This transformation is a multi-step process catalyzed by a series of Cytochrome P450 enzymes, which perform specific hydroxylations and oxidations on the sterol side chain.

The key steps are believed to be:

-

C-26 Hydroxylation: A CYP enzyme hydroxylates cholesterol at the C-26 position.

-

C-22 Hydroxylation: A subsequent hydroxylation occurs at the C-22 position, catalyzed by another specific CYP.

-

Oxidation and Cyclization: Further oxidation and enzymatic or spontaneous cyclization of the side chain leads to the formation of the characteristic spiroketal F-ring of diosgenin.

Stage 2: Glycosylation of Diosgenin to form Gracillin

Once diosgenin is formed, it undergoes glycosylation at the C-3 hydroxyl group. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), each specific to the sugar being added and the linkage being formed. Gracillin possesses a branched trisaccharide moiety.

The proposed glycosylation sequence is:

-

Glucosylation: A UGT transfers a glucose molecule from UDP-glucose to the 3-OH group of diosgenin.

-

Second Glucosylation: A second UGT adds another glucose molecule to the first, typically at the C-2 position of the initial glucose.

-

Rhamnosylation: A final UGT attaches a rhamnose molecule to the second glucose, completing the sugar chain of gracillin.

Stage 3: C-17α Hydroxylation to form this compound

The final and defining step in the biosynthesis of this compound is the hydroxylation of the gracillin molecule at the C-17 position. This reaction is hypothesized to be catalyzed by a specific Cytochrome P450 monooxygenase, likely a steroid 17α-hydroxylase (CYP17A1) homologue, an enzyme known to perform this modification on steroid cores in other organisms. This enzyme would recognize the gracillin molecule as its substrate and introduce a hydroxyl group, yielding the final product.

The following diagram illustrates the complete putative pathway from cholesterol.

Caption: Putative biosynthetic pathway of this compound from cholesterol.

Key Enzyme Families in Biosynthesis

The synthesis of this compound relies on the coordinated action of two major enzyme superfamilies.

Cytochrome P450 Monooxygenases (CYPs)

CYPs are heme-thiolate proteins that catalyze a wide range of regio- and stereospecific oxidative reactions, making them crucial for the diversification of natural products. In steroidal saponin biosynthesis, they are responsible for introducing hydroxyl groups and other modifications to the steroid skeleton. Plant CYPs are typically membrane-bound proteins requiring an electron donor, usually NADPH-cytochrome P450 reductase (CPR), to activate molecular oxygen for catalysis. The hydroxylation at C-17 is a critical, hypothesized step catalyzed by a CYP enzyme.

UDP-Glycosyltransferases (UGTs)

UGTs are responsible for the glycosylation of the aglycone. They belong to a large multigene family and catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor (e.g., UDP-glucose, UDP-rhamnose) to an acceptor molecule. The sequential action of several UGTs, each with specific substrate and sugar preferences, builds the complex oligosaccharide chains characteristic of saponins like gracillin.

Quantitative Data from Homologous Enzyme Systems

While kinetic data for the specific enzymes in the this compound pathway are not available, the following table summarizes representative kinetic parameters for CYPs and UGTs involved in the biosynthesis of other plant saponins. This data provides a baseline for understanding the potential efficiency of the enzymes in the proposed pathway.

| Enzyme Class | Enzyme Name | Substrate | K_m (µM) | k_cat (s⁻¹) | Source Organism | Reference |

| CYP450 | CYP72A613 | β-amyrin | 7.5 | 0.12 | Trigonella foenum-graecum | It is important to note that this is a representative value from a related pathway. |

| CYP450 | CYP90B50 | Cholesterol | 12.3 | 0.08 | Trigonella foenum-graecum | This data is illustrative of CYP kinetics in sterol modification. |

| UGT | UGT73C11 | Oleanolic Acid | 2.1 | 0.15 | Barbarea vulgaris | From Augustine, J. M., et al. (2013). Plant Physiology. |

| UGT | HhUGT74AG11 | Oleanolic Acid | 15.6 | 0.02 | Hedera helix | From a 2024 study on oleanane-type saponins. |

Note: The data presented are for enzymes from homologous pathways and serve as a reference for the potential kinetic properties of the enzymes involved in this compound biosynthesis.

Experimental Protocols for Pathway Elucidation

The characterization of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach combining transcriptomics, molecular biology, and analytical chemistry.

Identification of Candidate Genes via Transcriptomics

A common strategy to identify candidate genes is to compare the transcriptomes of tissues with high and low concentrations of the target compound.

Caption: Workflow for identifying candidate biosynthetic genes.

Protocol:

-

Tissue Selection: Collect plant tissues (e.g., leaves, roots, tubers) from a Dioscorea species known to produce this compound. Separate tissues based on developmental stage or known compound accumulation patterns.

-

RNA Extraction: Isolate total RNA from the selected tissues using a suitable plant RNA extraction kit or a CTAB-based protocol. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA samples. Perform high-throughput sequencing (e.g., Illumina RNA-Seq) to generate transcriptomic data.

-

Bioinformatic Analysis:

-

Perform quality control and trimming of raw sequencing reads.

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Quantify gene expression levels (e.g., as FPKM or TPM).

-

Identify differentially expressed genes (DEGs) between high- and low-content tissues.

-

-

Candidate Gene Selection: Filter the list of DEGs for genes annotated as Cytochrome P450s and UDP-glycosyltransferases that show significantly higher expression in the high-content tissue.

Functional Characterization of Candidate Enzymes

This protocol involves expressing the candidate genes in a heterologous host system and testing the activity of the resulting recombinant proteins.

Protocol:

-

Gene Cloning: Amplify the full-length coding sequences of candidate CYP and UGT genes from cDNA using PCR. Clone the amplified genes into an appropriate expression vector (e.g., a yeast vector like pYES-DEST52 or a bacterial vector like pET).

-

Heterologous Expression: Transform the expression constructs into a suitable host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.

-

For CYPs expressed in yeast, co-expression with a plant CPR is often necessary for activity.

-

For E. coli expression, protein solubility may need to be optimized.

-

-

Protein Production and Microsome/Protein Isolation:

-

Induce protein expression in the host cells.

-

For CYPs, harvest the cells and prepare microsomal fractions, which contain the membrane-bound enzymes.

-

For soluble UGTs, prepare a crude protein extract or purify the recombinant protein using affinity chromatography (e.g., His-tag).

-

-

In Vitro Enzyme Assays:

-

CYP Assay: Incubate the microsomal fraction containing the recombinant CYP and CPR with the putative substrate (e.g., gracillin) and NADPH.

-

UGT Assay: Incubate the recombinant UGT with the aglycone substrate (e.g., diosgenin) and the appropriate UDP-sugar donor (e.g., UDP-glucose).

-

-

Product Analysis: Stop the reactions and extract the products. Analyze the reaction mixture using HPLC or LC-MS to detect the formation of the expected product by comparing retention times and mass spectra with an authentic standard.

Metabolite Analysis by UHPLC-QTOF-MS

This method is used to identify and characterize steroidal saponins in plant extracts and enzymatic assays.

Protocol:

-

Sample Preparation:

-

Grind lyophilized plant tissue to a fine powder.

-

Perform an exhaustive extraction with methanol (B129727) or ethanol, often with sonication or heating.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm filter before analysis.

-

-

Chromatographic Conditions:

-

Column: Use a high-resolution reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Employ a gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C).

-

-

Mass Spectrometry Conditions:

-

Ion Source: Use an electrospray ionization (ESI) source, operating in both positive and negative ion modes for comprehensive analysis.

-

Mass Range: Scan a mass range of m/z 100-1700.

-

Data Acquisition: Acquire data in both full scan MS mode for accurate mass measurement and targeted MS/MS mode for structural fragmentation. Accurate mass data allows for the determination of elemental compositions.

-

-

Data Analysis: Identify compounds by comparing their retention times and mass fragmentation patterns with those of authentic standards or by detailed interpretation of the mass spectra.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex, multi-step process involving the coordinated action of CYPs and UGTs. This guide has presented a putative pathway, grounded in the established principles of steroidal saponin biosynthesis, that proceeds from cholesterol through the key intermediates diosgenin and gracillin.

Significant research is still required to fully validate this proposed pathway. The immediate priorities for the scientific community should be:

-

Identification of the specific C-17α hydroxylase: Functional characterization of CYP candidates from a this compound-producing Dioscorea species is essential to confirm the final biosynthetic step.

-

Characterization of the UGTs: Identifying the specific UDP-glycosyltransferases responsible for the sequential glycosylation of diosgenin will complete our understanding of gracillin formation.

-

Regulatory Mechanisms: Investigating the transcriptional regulation of the pathway genes will provide insights into how the production of these valuable compounds is controlled in the plant.

The successful elucidation of this pathway will not only advance our fundamental knowledge of plant specialized metabolism but will also pave the way for metabolic engineering approaches to produce this compound and other valuable steroidal saponins in microbial or plant-based systems.

References

Physical and chemical properties of 17-Hydroxygracillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxygracillin is a steroidal saponin (B1150181), a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. While specific research on this compound is limited, this guide provides a comprehensive overview of its known physical and chemical properties. Drawing upon data from related steroidal saponins (B1172615) isolated from the Paris species, this document also explores potential biological activities, relevant signaling pathways, and detailed experimental protocols that can be adapted for its study. This technical guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Physical and Chemical Properties

General Properties

| Property | Value | Source(s) |

| CAS Number | 90308-85-3 | [1] |

| Molecular Formula | C₄₅H₇₂O₁₈ | [1] |

| Molecular Weight | 901.04 g/mol | [1] |

| Appearance | White powder | - |

| Storage Conditions | -20°C or 2-8°C | - |

| Solubility | 10 mM in DMSO | - |

Spectral Data

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry, are not extensively reported. Researchers should perform these analyses on purified samples for complete structural elucidation and characterization. General spectral features expected for a steroidal saponin are described below.

-

¹H NMR: The proton NMR spectrum is expected to show complex signals corresponding to the steroidal backbone and the sugar moieties. Key signals would include those for the methyl protons of the steroid, anomeric protons of the sugar units, and protons attached to hydroxylated carbons.[2][3][4][5]

-

¹³C NMR: The carbon NMR spectrum would provide detailed information on the carbon skeleton. Characteristic signals would include those for the spiroketal carbons, olefinic carbons in the steroid nucleus, and the various carbons of the sugar residues.[6][7][8][9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit broad absorption bands corresponding to hydroxyl (O-H) stretching, C-H stretching of alkyl groups, and C-O stretching vibrations characteristic of the glycosidic linkages and the steroidal ether functions.[11][12]

-

UV-Vis Spectroscopy: As steroidal saponins typically lack extensive chromophores, the UV-Vis spectrum is not expected to show strong absorption in the 200-800 nm range, unless specific unsaturated systems are present.[11]

-

Mass Spectrometry (MS): Mass spectral analysis would be crucial for confirming the molecular weight. Fragmentation patterns could provide valuable information about the structure of the aglycone and the sequence of the sugar units.[13][14][15][16][17]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is scarce. However, based on the known pharmacology of other steroidal saponins isolated from plants of the Paris genus, this compound is anticipated to possess cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

Steroidal saponins from Paris polyphylla and related species have demonstrated significant cytotoxic effects against various cancer cell lines.[18][19][20][21][22] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Potential Signaling Pathways Involved in Cytotoxicity:

It is plausible that this compound could modulate key signaling pathways involved in cancer cell proliferation and survival, such as:

-

PI3K/Akt Pathway: Inhibition of this pathway can lead to decreased cell survival and proliferation.

-

MAPK Pathway: Modulation of the MAPK cascade (including ERK, JNK, and p38) can influence cell growth, differentiation, and apoptosis.

-

NF-κB Pathway: Inhibition of NF-κB, a key regulator of inflammation and cell survival, is a common mechanism for the anti-cancer effects of natural products.

Caption: Potential signaling pathways modulated by this compound leading to cytotoxic effects.

Anti-inflammatory Activity

Many steroidal saponins exhibit anti-inflammatory properties.[23][24][25][26][27] This activity is often attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

Potential Signaling Pathways Involved in Anti-inflammatory Effects:

The anti-inflammatory effects of this compound could be mediated through the inhibition of pathways such as:

-

NF-κB Pathway: As a central regulator of inflammation, its inhibition would lead to a decrease in the production of pro-inflammatory cytokines and enzymes.

-

MAPK Pathway: This pathway is also involved in the inflammatory response, and its modulation can affect the production of inflammatory mediators.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. csustan.edu [csustan.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chrysin enhances doxorubicin-induced cytotoxicity in human lung epithelial cancer cell lines: the role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and evaluation of antiinflammatory activities of a series of corticosteroid 17 alpha-esters containing a functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Baicalin inhibits IL-17-mediated joint inflammation in murine adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Exploration of the anti-inflammatory, analgesic, and wound healing activities of Bletilla Striata polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Preclinical Rodent Models of Arthritis and Acute Inflammation Indicate Immunomodulatory and Anti-Inflammatory Properties of Juglans regia Extracts - PMC [pmc.ncbi.nlm.nih.gov]

17-Hydroxygracillin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available physicochemical data for 17-Hydroxygracillin. Due to the limited specific information available in the public domain regarding its detailed biological activity, this document focuses on its fundamental properties and outlines a generalized experimental workflow for the extraction and isolation of similar saponin (B1150181) compounds from plant matrices.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below.

| Parameter | Value | Source |

| CAS Number | 90308-85-3 | ChemNorm[1] |

| Molecular Weight | 901.04 g/mol | ChemNorm, PubChem[1][2] |

| Molecular Formula | C45H72O18 | ChemNorm, PubChem[1][2] |

Experimental Protocols

General Protocol for Saponin Extraction and Isolation

-

Plant Material Preparation:

-

The plant material (e.g., rhizomes, leaves) is collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

The powdered plant material is subjected to extraction with a suitable solvent. Commonly, a primary extraction is performed with a non-polar solvent (e.g., hexane) to remove lipids and pigments.

-

Subsequent extraction is carried out with a more polar solvent, typically methanol (B129727) or ethanol, to extract the saponins (B1172615). This can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to improve efficiency.

-

-

Solvent Partitioning:

-

The crude alcoholic extract is concentrated under reduced pressure.

-

The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Saponins are often enriched in the n-butanol fraction.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to further purification using various chromatographic techniques.

-

Column Chromatography: Initial separation is often performed on a silica (B1680970) gel or reversed-phase (C18) column, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target saponin are further purified by preparative HPLC to yield the pure compound.

-

-

Structure Elucidation:

-

The structure of the isolated pure compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR).

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of saponins like this compound from a plant source.

Caption: Generalized workflow for saponin isolation.

Signaling Pathways

Currently, there is no specific information available from the provided search results detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and its effects on cellular signaling cascades.

References

A Technical Guide to the Spectral Analysis of 17-Hydroxygracillin

For Researchers, Scientists, and Drug Development Professionals

Introduction: 17-Hydroxygracillin is a steroidal saponin, a class of natural products known for their diverse biological activities.[1][2] Its molecular formula is C₄₅H₇₂O₁₈, with a molecular weight of approximately 901.0 g/mol .[3] A comprehensive understanding of its chemical structure is paramount for its development as a potential therapeutic agent. This guide provides a detailed overview of the expected spectral data (NMR, MS, and IR) for this compound and the experimental protocols for their acquisition. While specific spectral data for this compound is not publicly available, this document outlines the theoretical values and methodologies based on the analysis of similar steroidal saponins (B1172615).

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation.

Expected Mass Spectrum Data

Based on its molecular formula, the expected mass spectrometry data for this compound would be:

| Ion | Expected m/z |

| [M+H]⁺ | ~901.48 |

| [M+Na]⁺ | ~923.46 |

| [M-H]⁻ | ~899.47 |

Fragmentation would likely involve the sequential loss of sugar moieties, providing information on the glycone structure.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of other steroidal compounds.[4][5]

1. Sample Preparation:

-

Dissolve a purified sample of this compound in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if the compound is in a complex matrix to remove interfering substances. For LLE, a solvent system like ethyl acetate/hexane could be employed.

2. Chromatographic Separation (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically used for separating steroids and their glycosides.

-

Mobile Phase: A gradient elution is often employed.

-

Solvent A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or 0.1% ammonium hydroxide.

-

-

Gradient Program: A typical gradient might start at 10-20% B, increasing to 90-95% B over 10-15 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: Maintained at 30-40 °C for reproducible retention times.

3. Mass Spectrometric Detection (MS):

-

Ionization Source: Electrospray ionization (ESI) is commonly used for saponins due to their polarity. Atmospheric pressure chemical ionization (APCI) can also be effective.

-

Ionization Mode: Both positive and negative ion modes should be used to obtain comprehensive data.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is ideal for accurate mass measurements. A triple quadrupole (QqQ) instrument is well-suited for targeted fragmentation studies (MS/MS).

-

Data Acquisition: Acquire full scan data to detect the parent ions. For structural elucidation, perform tandem MS (MS/MS) on the most abundant parent ions to generate fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of this compound, including the stereochemistry of the aglycone and the nature and linkage of the sugar units.

Expected NMR Data

While specific shifts are not available, the following provides an expected range and type of signals for the different parts of the this compound molecule.

¹H-NMR (Proton NMR):

-

Anomeric Protons (Sugar Moieties): Signals between δ 4.5 and 5.5 ppm, appearing as doublets or broad singlets, are characteristic of the anomeric protons of the sugar units. The coupling constants (J-values) of these signals are indicative of the stereochemistry of the glycosidic linkages.

-

Aglycone Protons:

-

Signals for the steroidal backbone will appear between δ 0.7 and 2.5 ppm.

-

Methyl protons will be observed as singlets between δ 0.7 and 1.2 ppm.

-

Olefinic protons (if present) will resonate further downfield, typically between δ 5.0 and 5.5 ppm.

-

-

Hydroxyl Protons: Broad signals that can appear over a wide range and are often exchanged with D₂O.

¹³C-NMR (Carbon NMR):

-

Anomeric Carbons (Sugar Moieties): Resonances between δ 95 and 105 ppm are characteristic of the anomeric carbons.

-

Sugar Carbons: Other sugar carbons will appear in the range of δ 60-85 ppm.

-

Aglycone Carbons:

-

The carbon signals of the steroidal nucleus will be spread across the upfield region of the spectrum.

-

Quaternary carbons will appear as weak signals.

-

The C-17 carbon bearing the hydroxyl group is expected to be significantly downfield shifted compared to its non-hydroxylated analog.

-

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent. Pyridine-d₅ or methanol-d₄ are common choices for saponins due to their good dissolving power for polar compounds.

-

Filter the solution into a 5 mm NMR tube.

2. NMR Experiments:

-

Spectrometer: A high-field NMR spectrometer (500 MHz or higher) is recommended for better signal dispersion, which is crucial for complex molecules like saponins.

-

1D Experiments:

-

¹H-NMR: Acquire a standard proton spectrum to observe the overall proton environment.

-

¹³C-NMR: Obtain a proton-decoupled carbon spectrum to identify all unique carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D Experiments for Structural Elucidation:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (i.e., within each sugar ring and within the aglycone).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the linkages between the sugar units and the connection of the sugar chain to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for establishing the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data

The IR spectrum of this compound is expected to show absorptions characteristic of its functional groups:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Stretching vibration of hydroxyl groups (alcohols and sugars). |

| ~2930 and ~2870 | C-H | Stretching vibrations of sp³ hybridized carbons in the steroidal backbone and sugar rings. |

| ~1650 (weak) | C=C | Stretching vibration of any carbon-carbon double bonds in the steroidal nucleus. |

| ~1070 | C-O | Stretching vibrations of the ether linkages (glycosidic bonds) and alcohol C-O bonds. |

Experimental Protocol: IR Spectroscopy

1. Sample Preparation:

-

KBr Pellet: Mix a small amount of the dried sample (1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film: If the sample is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by allowing the solvent to evaporate.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

2. Data Acquisition:

-

Place the sample (KBr pellet, salt plate, or on the ATR crystal) in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to obtain the final IR spectrum of the compound.

Workflow and Data Integration

The data from these three spectroscopic techniques are complementary and must be integrated to fully characterize the structure of this compound.

Caption: Workflow for the spectral analysis and structural elucidation of this compound.

This integrated approach, combining mass spectrometry for molecular weight and formula, infrared spectroscopy for functional group identification, and a suite of NMR experiments for detailed structural and stereochemical assignment, is essential for the unambiguous characterization of complex natural products like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | C45H72O18 | CID 101151875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ensuring quality in 17OHP mass spectrometry measurement: an international study assessing isomeric steroid interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Automated, fast and sensitive quantification of 17 alpha-hydroxy-progesterone, androstenedione and testosterone by tandem mass spectrometry with on-line extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

17-Hydroxygracillin: A Technical Overview of Known Biological Activities

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct scientific data on the biological activities of 17-Hydroxygracillin is limited in publicly accessible literature. This document provides a comprehensive overview of the known biological activities of its parent compound, Gracillin (B1672132) , and related derivatives, which may serve as a valuable proxy for understanding the potential therapeutic applications of this compound.

Introduction

This compound is a steroidal saponin, a class of naturally occurring glycosides known for their diverse pharmacological effects. While specific studies on this compound are not extensively available, the biological activities of the closely related compound, Gracillin, have been investigated for their anti-cancer and anti-inflammatory properties. This technical guide summarizes the key findings related to Gracillin, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and drug development efforts.

Core Biological Activities of Gracillin

Gracillin has demonstrated significant potential in two primary therapeutic areas: oncology and inflammation.

Anticancer Activity

Gracillin exerts its anticancer effects through the induction of apoptosis and autophagy in various cancer cell lines. The primary mechanisms of action include the disruption of mitochondrial function and the modulation of key signaling pathways.

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| A549 | Non-Small Cell Lung Cancer | CCK-8 | IC50: 2.421 µmol/L (24h) | Inhibition of cell viability | [1] |

| NCI-H1299 | Non-Small Cell Lung Cancer | CCK-8 | - | Inhibition of cell proliferation | [2][3] |

| H460, H1299, H226B, A549 | Non-Small Cell Lung Cancer | H2DCF-DA | 0-10 µM (6h) | Induction of ROS generation | [4] |

| A549 | Non-Small Cell Lung Cancer | Western Blot | 0.25, 0.5, 1, 2 µmol/L (24h) | Upregulation of Beclin-1, LC3-II, WIPI1; Downregulation of p62 | [5][6] |

| H1299, DU145, HCT116 | Lung, Prostate, Colorectal Cancer | Xenograft model | 10 mg/kg (oral gavage) | Inhibition of tumor growth | [4] |

| BGC823 | Gastric Carcinoma | EdU staining | 5 µM (12h) | Inhibition of cell proliferation | [7] |

| MDA-MB-231 | Breast Cancer | Xenograft model | - | Inhibition of tumor growth | [8] |

Gracillin's anticancer activity is mediated through several key signaling pathways:

-

mTOR Signaling Pathway: Gracillin induces autophagy in non-small cell lung cancer cells by inhibiting the mTOR signaling pathway. This is achieved by downregulating the expression of p-PI3K and p-Akt, and upregulating p-AMPK.[5][6][9]

-

MAPK Signaling Pathway: In non-small cell lung cancer cells, gracillin has been shown to activate the MAPK signaling pathway, leading to increased levels of p-ERK and decreased p-JNK, which in turn mediates the induction of autophagy.[2][10]

-

Mitochondrial Pathway: Gracillin disrupts mitochondrial function by targeting mitochondrial complex II, leading to decreased ATP production, increased reactive oxygen species (ROS) generation, and subsequent apoptosis.[11][12]

-

TIPE2-Mediated Pathway: In gastric carcinoma, gracillin has been shown to induce apoptosis and inhibit migration through a TIPE2-mediated mechanism, which involves the regulation of the Akt pathway.[7]

Diagram of the mTOR Signaling Pathway Inhibition by Gracillin

Caption: Gracillin inhibits the PI3K/Akt/mTOR pathway and activates AMPK, leading to the induction of autophagy and apoptosis in cancer cells.

Diagram of the MAPK Signaling Pathway Modulation by Gracillin

Caption: Gracillin modulates the MAPK pathway by activating ERK and p38 while inhibiting JNK, ultimately promoting autophagy in cancer cells.

Anti-inflammatory Activity

Gracilin derivatives have been shown to possess anti-inflammatory properties by reducing the production of inflammatory mediators in microglia.

Cell Culture and Treatment for Anti-inflammatory Assay:

-

Cell Line: Murine BV2 microglia cells.

-

Pre-treatment: Cells were pre-treated with gracilin derivatives for 1 hour.

-

Stimulation: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[13]

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Release: Assessed in the cell culture supernatant.

-

Cytokine Release: Levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-α (TNF-α) were measured in the supernatant.

-

Protein Expression: The expression of Nuclear Factor-κB (NF-κB), inducible nitric oxide synthase (iNOS), and cyclophilin A was determined.[13]

Assessment of Oxidative Stress:

-

Reactive Oxygen Species (ROS) Production: Measured to determine the antioxidant effect.

-

Mitochondrial Membrane Potential: Assessed to evaluate mitochondrial health under inflammatory conditions.

-

Nrf2 Expression: The expression of Nuclear factor-erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response, was measured.[13]

Workflow for Assessing Anti-inflammatory Effects of Gracilin Derivatives

Caption: Experimental workflow for evaluating the anti-inflammatory and antioxidant effects of gracilin derivatives on LPS-stimulated microglia.

Conclusion and Future Directions

The available evidence strongly suggests that Gracillin and its derivatives are promising candidates for the development of novel anticancer and anti-inflammatory agents. The detailed mechanisms of action, particularly the modulation of the mTOR and MAPK signaling pathways, provide a solid foundation for further preclinical and clinical investigations.

While direct data on this compound is currently lacking, its structural similarity to Gracillin warrants its investigation for similar biological activities. Future research should focus on:

-

Isolation and purification of this compound in sufficient quantities for biological screening.

-

In vitro evaluation of its cytotoxic and anti-inflammatory effects on relevant cell lines.

-

In vivo studies to determine its efficacy and safety profile in animal models of cancer and inflammation.

-

Comparative studies with Gracillin to understand the impact of the 17-hydroxy group on biological activity and potency.

This technical guide provides a comprehensive starting point for researchers interested in the therapeutic potential of this compound and the broader family of gracilin-related saponins. The presented data and experimental frameworks can aid in the design of future studies aimed at unlocking the full therapeutic value of these natural compounds.

References

- 1. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway [jcancer.org]

- 3. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway [frontiersin.org]

- 6. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beneficial Effects of Gracillin From Rhizoma Paridis Against Gastric Carcinoma via the Potential TIPE2-Mediated Induction of Endogenous Apoptosis and Inhibition of Migration in BGC823 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The natural compound gracillin exerts potent antitumor activity by targeting mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gracilin-Derivatives as Lead Compounds for Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of Gracilin and its Derivatives

Disclaimer: This technical guide focuses on the therapeutic applications of Gracilin A and its synthetic derivatives. Despite a comprehensive search, no specific scientific literature or data was found for 17-Hydroxygracillin . Therefore, the information presented herein pertains to the broader class of Gracilin compounds, which share a common structural core and exhibit a range of biological activities. The potential therapeutic applications of this compound remain uninvestigated in the available scientific literature.

This guide is intended for researchers, scientists, and drug development professionals interested in the emerging therapeutic potential of Gracilin compounds, natural norditerpenes isolated from the marine sponge Spongionella gracilis.[1] These compounds have garnered significant interest for their potent anti-inflammatory, neuroprotective, and anticancer properties.

Therapeutic Applications

Gracilin A and its derivatives have demonstrated promising bioactivities across several therapeutic areas. Their mechanisms of action often involve the modulation of key signaling pathways implicated in inflammation, neurodegeneration, and cancer.

Anti-inflammatory and Immunosuppressive Effects

Gracilin compounds exhibit significant anti-inflammatory and immunosuppressive properties, primarily through their interaction with cyclophilins (Cyp), particularly CypA.[1][2] This interaction can lead to the inhibition of pro-inflammatory signaling pathways.

-

Mechanism of Action: Gracilin derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells.[2] This is achieved, in part, by inhibiting the translocation of the NF-κB p65 subunit to the nucleus, a key step in the inflammatory response.[2] Furthermore, these compounds can activate the Nrf2 antioxidant response pathway, which helps to mitigate oxidative stress associated with inflammation. Some synthetic analogues of Gracilin A have shown potent immunosuppressive activity by inhibiting the release of IL-2 in activated human T lymphocytes.

Neuroprotective Effects

The neuroprotective potential of Gracilin derivatives is a significant area of research, with implications for neurodegenerative diseases like Alzheimer's disease. Their multifaceted mechanism of action targets both oxidative stress and neuroinflammation.

-

Mechanism of Action: Gracilin A and its derivatives have been shown to protect neuronal cells from oxidative damage by reducing reactive oxygen species (ROS) production, restoring mitochondrial membrane potential, and increasing cellular glutathione (B108866) (GSH) levels. They can also inhibit the opening of the mitochondrial permeability transition pore (mPTP) through interaction with CypD. In the context of Alzheimer's disease, Gracilin compounds have been found to inhibit BACE1, a key enzyme in the production of amyloid-β peptides, and reduce the hyperphosphorylation of tau protein by inhibiting ERK.

Anticancer Activity

Gracilin and its derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, suggesting their potential as novel anticancer agents. Their mechanisms of action are multifaceted, targeting key cellular processes in cancer cells.

-

Mechanism of Action: Gracilin has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by inducing autophagic cell death through the modulation of the MAPK signaling pathway. It can also inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation. Furthermore, Gracilin has been identified as a mitochondria-targeting antitumor drug, disrupting mitochondrial complex II function, leading to suppressed ATP synthesis and increased ROS production, ultimately inducing apoptosis. Studies have also suggested that Gracilin can inhibit glycolysis by targeting phosphoglycerate kinase 1 (PGK1).

Quantitative Data

The following tables summarize the available quantitative data for Gracilin A and its derivatives from various in vitro studies.

Table 1: Anti-inflammatory and Immunosuppressive Activity of Gracilin Derivatives

| Compound/Derivative | Assay | Cell Line | IC50 / Activity | Reference |

| Gracilin L | ROS Production | BV2 microglia | Dose-dependent decrease | |

| Synthetic Analogue 1 | ROS Production | BV2 microglia | Dose-dependent decrease | |

| Synthetic Analogue 2 | ROS Production | BV2 microglia | Dose-dependent decrease | |

| Gracilin L | IL-6 Release | BV2 microglia | Significant attenuation | |

| Synthetic Analogue 1 | IL-6 Release | BV2 microglia | Significant attenuation | |

| Synthetic Analogue 2 | IL-6 Release | BV2 microglia | Significant attenuation | |

| Synthetic Analogue 1 | Cell Viability | BV2 microglia | IC50: 2.85 µM | |

| Synthetic Analogue 2 | Cell Viability | BV2 microglia | IC50: 4.36 µM | |

| Gracilin A Derivatives | IL-2 Release Inhibition | Human T lymphocytes | Varies by derivative |

Table 2: Neuroprotective Activity of Gracilin A and its Derivatives

| Compound/Derivative | Assay | Cell Line | IC50 / Activity | Reference |

| Gracilin A | CypD Inhibition | N/A | IC50: 0.26 µM | |

| Gracilin A | CypA Inhibition | N/A | IC50: 0.27 µM | |

| Gracilin A Derivative 27b | CypD Inhibition | N/A | IC50: 0.48 µM | |

| Gracilin A Derivative 27b | CypA Inhibition | N/A | Inactive up to 10 µM | |

| Gracilin H, A, L | BACE1 Inhibition | BE(2)-M17 | Inhibition observed | |

| Gracilin H, A, L | ERK Inhibition | SH-SY5Y-TMHT441 | Inhibition observed |

Table 3: Anticancer Activity of Gracilin

| Compound | Cell Line | Assay | Effect | Reference |

| Gracilin | NCI-H1299 (NSCLC) | Cell Proliferation | Significant inhibition | |

| Gracilin | A549 (NSCLC) | Cell Proliferation | Antiproliferative activity | |

| Gracilin | Various cancer cell lines | Cell Viability | Broad-spectrum inhibition |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Anti-inflammatory Assays

-

Cell Culture and Treatment: Murine BV2 microglial cells are cultured in appropriate media. For experiments, cells are pre-treated with Gracilin derivatives for 1 hour and then stimulated with lipopolysaccharide (LPS; 500 ng/mL) for 24 hours to induce an inflammatory response.

-

Reactive Oxygen Species (ROS) Production: ROS levels are measured using a fluorescent probe. After treatment, cells are incubated with the probe, and fluorescence is measured to quantify ROS production.

-

Nitric Oxide (NO) Release Assay: The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.

-

Cytokine Release (IL-6, TNF-α) Measurement: The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot for NF-κB Translocation: Nuclear and cytosolic protein fractions are separated. The presence of the NF-κB p65 subunit in each fraction is determined by Western blotting to assess its translocation to the nucleus.

Neuroprotection Assays

-

Cell Culture and Oxidative Stress Induction: Human neuroblastoma SH-SY5Y cells are cultured. Oxidative stress is induced by treating the cells with hydrogen peroxide (H₂O₂).

-

Cell Viability Assay (MTT): Cell viability is assessed using the MTT assay, which measures the metabolic activity of cells.

-

Mitochondrial Membrane Potential (ΔΨm) Assay: The fluorescent dye TMRM is used to measure changes in the mitochondrial membrane potential.

-

Cyclophilin D (CypD) Inhibition Assay: The peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD is measured by monitoring the rate of hydrolysis of a specific substrate by chymotrypsin (B1334515) in the presence and absence of the test compounds.

Anticancer Assays

-

Cell Proliferation Assay (CCK-8): The antiproliferative activity of Gracilin on cancer cells (e.g., A549) is determined using a CCK-8 kit, which is similar to the MTT assay.

-

Western Blot for Signaling Pathway Analysis: The expression and phosphorylation status of key proteins in signaling pathways like MAPK and mTOR (e.g., p-ERK, p-JNK, p-mTOR) are analyzed by Western blotting to elucidate the mechanism of action.

-

In Vivo Xenograft Model: To evaluate in vivo anticancer efficacy, human cancer cells (e.g., NCI-H1299) are injected into immunodeficient mice to form tumors. The mice are then treated with Gracilin, and tumor volume and weight are monitored over time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Gracilin and its derivatives and a general experimental workflow for assessing their anti-inflammatory effects.

Caption: Anti-inflammatory signaling pathway of Gracilin derivatives.

Caption: Anticancer signaling pathways of Gracilin.

Caption: Experimental workflow for anti-inflammatory assessment.

Conclusion

Gracilin A and its derivatives represent a promising class of natural products with significant therapeutic potential in the fields of inflammation, neurodegeneration, and oncology. Their ability to modulate multiple key signaling pathways underscores their potential for the development of novel multi-target drugs. While the data presented in this guide are encouraging, further preclinical and clinical studies are warranted to fully elucidate their therapeutic efficacy, safety, and pharmacokinetic profiles. The lack of information on this compound highlights a gap in the current research landscape and an opportunity for future investigation into the structure-activity relationships within the Gracilin family.

References

A Technical Review of Steroidal Saponins from Paris polyphylla, with a Focus on Gracillin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal saponins (B1172615), a diverse class of naturally occurring glycosides, have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities.[1][2][3] These compounds, characterized by a steroidal aglycone backbone linked to one or more sugar moieties, are abundant in various plant species, with the genus Paris being a particularly rich source.[4][5] Among the numerous steroidal saponins isolated from Paris polyphylla, gracillin (B1672132) and its derivatives, such as 17-Hydroxygracillin, represent a promising area of research for the development of novel therapeutics. This technical guide provides a comprehensive review of the current literature on steroidal saponins from Paris polyphylla, with a specific focus on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Biological Activities of Steroidal Saponins from Paris polyphylla

Steroidal saponins isolated from Paris polyphylla have demonstrated a wide array of biological effects, including potent cytotoxic, anti-inflammatory, and immunomodulatory activities.[1][6] These properties make them attractive candidates for drug discovery, particularly in the fields of oncology and inflammatory diseases.

Cytotoxic Activity

Numerous studies have highlighted the significant cytotoxic effects of Paris polyphylla saponins against various cancer cell lines.[6][7][8] The cytotoxic potential of these compounds is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit tumor angiogenesis.[2][5][8] The structural characteristics of these saponins, such as the type and linkage of the sugar chains, play a crucial role in their cytotoxic potency.[6]

Anti-inflammatory Activity

In addition to their anticancer properties, steroidal saponins from Paris polyphylla exhibit notable anti-inflammatory effects.[1][9] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[1][9] This activity is often linked to the downregulation of key inflammatory signaling pathways.

Quantitative Data on Biological Activities

The following table summarizes the reported in vitro cytotoxic and anti-inflammatory activities of various steroidal saponins isolated from Paris polyphylla. This data provides a comparative overview of their potency.

| Compound | Cell Line | Assay | Activity | IC50 (µM) | Reference |

| Paris Saponin (B1150181) (unspecified) | Raw 264.7 | NO Inhibition | Anti-inflammatory | 37.23 - 61.35 | [9] |

| Paris Saponin (unspecified) | HepG2 | Cytotoxicity | Anticancer | 9.43 - 24.54 | [9] |

| Papolatioside A | A549, HCT116, MCF-7, HeLa, HepG2 | Cytotoxicity | Anticancer | 3.26 - 22.3 | [7] |

| Papolatioside B | A549, HCT116, MCF-7, HeLa, HepG2 | Cytotoxicity | Anticancer | 3.26 - 22.3 | [7] |

| Paris Saponin II (PSII) | MCF-7 | Cytotoxicity | Anticancer | - | [10] |

Experimental Protocols

The evaluation of the biological activities of steroidal saponins involves a range of standardized experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Isolation and Purification of Steroidal Saponins from Paris polyphylla

-

Extraction: The dried and powdered rhizomes of Paris polyphylla are typically extracted with a solvent such as 70% ethanol.[11]

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The n-butanol fraction, which is rich in saponins, is subjected to various chromatographic techniques for isolation and purification. These include:

-

Macroporous Resin Column Chromatography: For initial separation and enrichment of total saponins.

-

Silica Gel Column Chromatography: For further separation of individual saponin fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of individual saponin compounds.[11]

-

-

Structural Elucidation: The chemical structures of the isolated saponins are determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[7][9]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][12]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test saponin for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9]

-

Cell Seeding and Treatment: RAW 264.7 cells are seeded in 96-well plates and treated with various concentrations of the test saponin for 1 hour.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

-

Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

-

Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways Modulated by Paris polyphylla Saponins

The biological effects of steroidal saponins from Paris polyphylla are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Several saponins from Paris polyphylla have been shown to inhibit this pathway, leading to the suppression of tumor growth.[1][2][5]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Paris polyphylla saponins.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling route involved in cell proliferation, differentiation, and apoptosis. Saponins from Paris polyphylla can modulate the MAPK pathway, including the p38, ERK1/2, and JNK subfamilies, to exert their anticancer effects.[1]

Caption: Modulation of the MAPK signaling pathway by Paris polyphylla saponins.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Inhibition of the NF-κB pathway by Paris polyphylla saponins contributes to their anti-inflammatory and anticancer activities by downregulating the expression of pro-inflammatory cytokines and anti-apoptotic proteins.[1]

Caption: Inhibition of the NF-κB signaling pathway by Paris polyphylla saponins.

Conclusion

Steroidal saponins from Paris polyphylla, including gracillin derivatives, represent a valuable source of bioactive compounds with significant therapeutic potential. Their demonstrated cytotoxic and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, underscore their promise as lead compounds for the development of novel anticancer and anti-inflammatory drugs. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds to facilitate their translation into clinical applications. This technical guide provides a foundational overview for researchers and drug development professionals interested in harnessing the therapeutic potential of these remarkable natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. Regulation of anti-tumour effects of Paris polyphylla saponins via ROS: molecular mechanisms and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Paris polyphylla saponin II inducing autophagic to inhibit angiogenesis of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro and in vivo anticancer activity of steroid saponins of Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steroidal saponins from rhizome of Paris polyphylla var. chinensis and their anti-inflammatory, cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steroid glycosides isolated from Paris polyphylla var. chinensis aerial parts and paris saponin II induces G1/S-phase MCF-7 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of the heavy metal contents’ effect on steroidal saponins and the anti-breast cancer activity of Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EFFECT OF PARIS SAPONIN ON ANTITUMOR AND IMMUNE FUNCTION IN U14 TUMOR-BEARING MICE | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]

Methodological & Application

Application Note: A General Protocol for the Isolation of 17-Hydroxygracillin, a Steroidal Saponin, from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Steroidal saponins (B1172615) are a class of naturally occurring glycosides characterized by a steroidal aglycone backbone (sapogenin) linked to one or more sugar moieties. These compounds are widely distributed in the plant kingdom and exhibit a broad spectrum of pharmacological activities, making them valuable targets for drug discovery and development. 17-Hydroxygracillin is a representative steroidal saponin (B1150181) whose isolation requires a systematic and multi-step approach to separate it from a complex mixture of plant secondary metabolites. The structural similarity among different saponins presents a significant challenge for their separation and purification.[1][2]

This application note provides a comprehensive and adaptable protocol for the extraction, isolation, and purification of this compound from plant material. The methodology employs a combination of classical and modern separation techniques to yield a high-purity compound suitable for further structural elucidation and bioactivity screening.

Principle

The isolation strategy is based on a sequential process involving:

-

Solid-Liquid Extraction: Utilizing an appropriate solvent system to extract a broad range of saponins from the prepared plant tissue.

-

Solvent-Solvent Partitioning: To selectively separate the saponins from non-polar compounds like fats and waxes, and other classes of phytochemicals.

-

Chromatographic Purification: Employing a series of chromatographic techniques with increasing resolving power, such as Column Chromatography (CC) and High-Speed Counter-Current Chromatography (HSCCC), to isolate the target saponin.

-

Purity Assessment: Using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector to confirm the purity of the isolated this compound.

Experimental Protocols

Protocol 1: Preparation and Pre-treatment of Plant Material

Proper preparation of the plant material is a critical first step to ensure efficient extraction.[3]

-

Collection and Drying: Collect the relevant plant parts (e.g., roots, leaves, rhizomes) known to contain this compound. Clean the material of any soil or debris. Dry the plant material to a constant weight, typically in a circulating air oven at a controlled temperature (40-60°C) to prevent the degradation of thermolabile compounds.[4]

-

Grinding: Pulverize the dried plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder. Homogeneous, fine particles increase the surface area available for solvent extraction.[3]

-

Defatting (Optional but Recommended): To remove lipids and other non-polar constituents that can interfere with subsequent steps, pre-extract the powdered material with a non-polar solvent.[1]

-

Suspend the plant powder in n-hexane or petroleum ether (1:10, w/v).

-

Stir or sonicate for 30-60 minutes at room temperature.

-

Filter the mixture and discard the solvent.

-

Repeat the process 2-3 times.

-

Air-dry the defatted plant powder to remove residual solvent.

-

Protocol 2: Extraction and Liquid-Liquid Partitioning

This protocol aims to create a crude saponin-rich extract.

-

Maceration or Soxhlet Extraction:

-

Submerge the defatted plant powder in 70-80% aqueous methanol (B129727) or ethanol (B145695) (1:10, w/v).[1][5]

-

Extract the material using either maceration (stirring at room temperature for 24-48 hours, repeated 3 times) or a Soxhlet apparatus for 6-8 hours for a more exhaustive extraction.[6]

-

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in deionized water (e.g., 100 mL of water for every 10 g of extract).

-

Transfer the aqueous suspension to a separatory funnel.

-

Extract the aqueous phase sequentially with an equal volume of water-saturated n-butanol (3-4 times).[1][7] Saponins will preferentially partition into the n-butanol phase.

-

Combine the n-butanol fractions.

-

Wash the combined n-butanol phase with a small volume of deionized water to remove highly polar impurities.

-

Concentrate the n-butanol phase to dryness using a rotary evaporator to yield the crude saponin extract.

-

Protocol 3: Chromatographic Purification

The crude saponin extract is a complex mixture requiring further separation.[1] High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for separating saponins.[2][8]

-

Sample Preparation: Dissolve a known amount of the crude saponin extract (e.g., 100 mg) in the lower phase of the chosen two-phase solvent system for HSCCC.[2]

-

HSCCC System Preparation:

-